2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid hydrobromide
Description
Properties
IUPAC Name |
2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrN3O2S.BrH/c6-4-8-9-1-2(3(10)11)7-5(9)12-4;/h1H,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDWFIMQVDRMEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2N1N=C(S2)Br)C(=O)O.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid hydrobromide typically involves the bromination of imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The reaction is followed by purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity .
Chemical Reactions Analysis
2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and catalysts such as palladium or copper complexes. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid hydrobromide has been explored for its potential as an antimicrobial agent. Studies indicate that derivatives of this compound exhibit significant activity against various bacterial strains, which could lead to the development of new antibiotics.
Case Study: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated several derivatives of 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid against Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications enhanced antibacterial potency by targeting bacterial DNA gyrase.
Agrochemicals
The compound has also found applications in agrochemical formulations. Its derivatives have been tested for herbicidal properties, showing promise in controlling weed growth while being less toxic to crops.
Case Study: Herbicidal Activity
Research conducted by agricultural scientists highlighted the efficacy of certain derivatives in inhibiting the growth of common weeds without adversely affecting crop yield. Field trials indicated that formulations containing this compound significantly reduced weed biomass compared to controls.
Material Science
In material science, this compound is being investigated for its potential use in organic electronics and photonic devices due to its electronic properties.
Case Study: Organic Photovoltaics
A collaborative study between chemists and materials scientists demonstrated that incorporating this compound into organic photovoltaic cells improved charge transport properties and overall device efficiency.
Coordination Chemistry
The compound serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are being studied for their catalytic properties and potential applications in organic synthesis.
Case Study: Catalytic Activity
A research article detailed the synthesis of metal complexes using 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid as a ligand. The resulting complexes exhibited high catalytic activity in cross-coupling reactions, showcasing their utility in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the heterocyclic structure play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties:
Key Differentiators
- Reactivity : The bromine atom at position 2 in the target compound facilitates nucleophilic substitution reactions (e.g., with amines), a feature shared with 2-bromo-6-phenylimidazo[...]thiadiazole . However, analogues like compound 122 (bromine at C5) prioritize halogen bonding in anticancer activity .
- Synthetic Utility : The hydrobromide salt form of the target compound simplifies purification, a strategy also employed in indole-containing derivatives . In contrast, Suzuki-Miyaura cross-coupling is used for 2,6-disubstituted imidazothiadiazoles , leveraging bromine at C2 for palladium-catalyzed reactions .
Physicochemical Properties
Biological Activity
2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid hydrobromide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial and anti-tubercular activities, as well as its mechanisms of action.
- IUPAC Name : 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid
- CAS Number : 1373253-24-7
- Molecular Formula : C5H2BrN3O2S
- Molecular Weight : 248.06 g/mol
- Purity : ≥95% .
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. For example:
- In vitro Studies : Various studies have demonstrated that compounds containing the thiadiazole moiety can inhibit the growth of Gram-positive and Gram-negative bacteria. The specific activity of 2-bromoimidazo[2,1-b][1,3,4]thiadiazole derivatives against pathogens like Staphylococcus aureus and Escherichia coli has shown promising results .
Anti-Tubercular Activity
The compound's structural similarity to other known anti-tubercular agents suggests it may also be effective against Mycobacterium tuberculosis.
- Mechanism of Action : Thiadiazoles are known to interact with crucial bacterial enzymes and transcriptional regulators that are vital for the survival of M. tuberculosis. For example, studies have highlighted that similar compounds target the enoyl-ACP-reductase (InhA) enzyme, which is essential for mycolic acid biosynthesis in the bacterial cell wall .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The biological activity of 2-bromoimidazo[2,1-b][1,3,4]thiadiazole derivatives can be attributed to their structural features:
- Bromine Substitution : The presence of bromine enhances lipophilicity and may improve cellular uptake.
- Thiadiazole Ring : This heterocyclic structure is crucial for interaction with biological targets.
Q & A
Basic: What are the standard synthetic routes for preparing 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid hydrobromide?
Methodological Answer:
The synthesis typically involves cyclization of thiosemicarbazide with carboxylic acid derivatives to form 2-amino[1,3,4]thiadiazoles, followed by reaction with α-haloketones to construct the imidazo[2,1-b][1,3,4]thiadiazole core. Bromination at the C5 position is achieved using N-bromosuccinimide (NBS) in anhydrous conditions . For the hydrobromide salt, the free base is treated with HBr in ethanol, followed by recrystallization to ensure purity . Key analytical controls include thin-layer chromatography (TLC) with UV detection (e.g., Silufol 254 plates) and IR spectroscopy to confirm functional groups .
Advanced: How can computational chemistry optimize reaction conditions for bromination of imidazothiadiazole derivatives?
Methodological Answer:
Quantum mechanical calculations (e.g., DFT) can model reaction pathways to identify transition states and energy barriers for bromination. For example, comparing bromination with Br₂ vs. NBS reveals differences in regioselectivity due to electronic effects on the imidazo-thiadiazole ring. Computational screening of solvents (e.g., DMF vs. DCM) and temperature gradients can predict optimal yields. Experimental validation via in situ NMR or HPLC-MS is critical to confirm computational predictions .
Basic: What spectroscopic techniques are essential for characterizing this compound’s purity and structure?
Methodological Answer:
- IR Spectroscopy : Confirms the presence of carboxylic acid (O–H stretch ~2500–3000 cm⁻¹) and C–Br bonds (550–650 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and verifies bromine substitution patterns.
- Elemental Analysis : Validates stoichiometry (C, H, N, S, Br) with ≤0.3% deviation .
- X-ray Crystallography : Resolves molecular geometry (e.g., bond angles, intermolecular interactions) for definitive structural proof .
Advanced: How do crystallographic studies inform intermolecular interactions in this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) reveals packing motifs, such as π-π stacking between aromatic rings (3.5–4.0 Å spacing) and hydrogen bonding (e.g., O–H···N interactions at 2.8–3.0 Å). For example, monoclinic P2₁/n symmetry with unit cell parameters a = 10.505 Å, b = 5.617 Å, and c = 25.877 Å was reported for a brominated analog. These interactions influence solubility and stability, critical for formulation studies .
Basic: How is the hydrobromide salt form advantageous in pharmacological studies?
Methodological Answer:
The hydrobromide salt enhances aqueous solubility via ion-dipole interactions, improving bioavailability. Stability studies (e.g., TGA/DSC) show higher thermal stability (decomposition >200°C) compared to the free base. Salt formation also reduces hygroscopicity, facilitating storage and handling .
Advanced: What strategies resolve contradictions in reported bromination yields across literature?
Methodological Answer:
Discrepancies often arise from competing side reactions (e.g., dibromination or ring-opening). Systematic optimization includes:
- Kinetic Monitoring : Using HPLC to track intermediate formation.
- Additive Screening : Bases like NaHCO₃ suppress HBr-catalyzed degradation.
- Isolation Protocols : Column chromatography with gradient elution (hexane/EtOAc) separates brominated products from unreacted starting material .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of HBr vapors.
- Waste Disposal : Neutralize acidic residues with NaHCO₃ before disposal .
Advanced: How can structure-activity relationships (SAR) guide derivatization for enhanced bioactivity?
Methodological Answer:
- Electron-Withdrawing Groups : Bromine at C5 enhances electrophilicity, improving binding to thiol-containing enzymes.
- Carboxylic Acid Functionalization : Esterification or amidation modulates membrane permeability.
- Fluorine Substitution : At the benzyl position (e.g., 4-fluorobenzyl) increases metabolic stability via reduced CYP450 oxidation .
Basic: How is thin-layer chromatography (TLC) used to monitor synthetic reactions?
Methodological Answer:
- Stationary Phase : Silica gel 60 F₂₅₄ plates.
- Mobile Phase : Ethyl acetate/hexane (3:7) for polarity-based separation.
- Visualization : UV light (254 nm) detects UV-active intermediates; iodine vapor stains thiadiazole rings .
Advanced: What role do fluorine substituents play in enhancing biological activity?
Methodological Answer:
Fluorine’s electronegativity increases binding affinity to hydrophobic enzyme pockets (e.g., kinase ATP sites). It also reduces basicity of adjacent amines, minimizing off-target interactions. In vivo, C–F bonds resist oxidative metabolism, prolonging half-life. For example, 4-fluorobenzyl analogs showed 2.5× higher in vitro potency against Mycobacterium tuberculosis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
